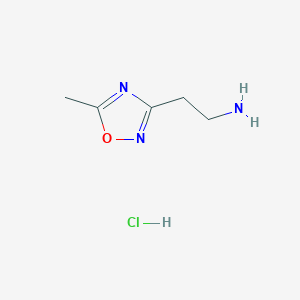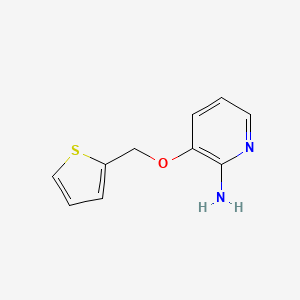
4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) is an organic compound with the molecular formula C14H15NO5. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propyn-1-ol with diethyl oxalate in the presence of a base, such as sodium ethoxide, to form the isoxazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of 4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4,5-Isoxazoledicarboxylic acid,3-phenyl-.
Reduction: Formation of 4,5-Isoxazoledicarboxylic acid,3-phenyl-,diol.
Substitution: Formation of various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Isoxazoledicarboxylic acid,3-phenyl-,dimethyl ester: Similar structure but with methyl ester groups instead of ethyl ester groups.
4,5-Isoxazoledicarboxylic acid,3-phenyl-,diethyl amide: Similar structure but with amide groups instead of ester groups.
Uniqueness
4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) is unique due to its specific ester groups, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C15H15NO5 |
|---|---|
Peso molecular |
289.28 g/mol |
Nombre IUPAC |
diethyl 3-phenyl-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-19-14(17)11-12(10-8-6-5-7-9-10)16-21-13(11)15(18)20-4-2/h5-9H,3-4H2,1-2H3 |
Clave InChI |
DPGQQJYMDKLXEP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Bis(2-thienyl)methylene]octahydro-2H-quinolizine](/img/structure/B1642394.png)








![2,3-Dimethylnaphtho[1,2-D]thiazolium methylsulfate](/img/structure/B1642418.png)


![3-[(3-Acrylamidopropyl)dimethylammonio]propanoate](/img/structure/B1642430.png)
